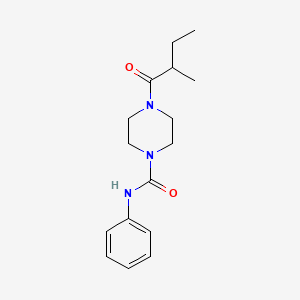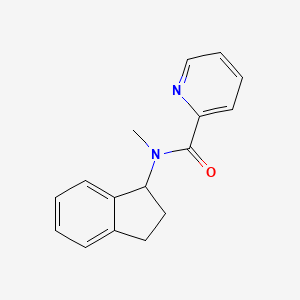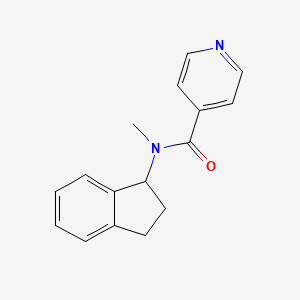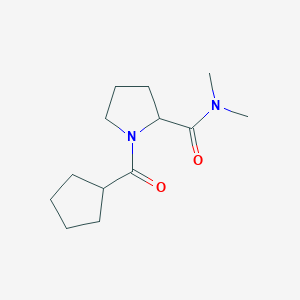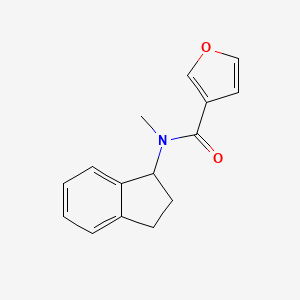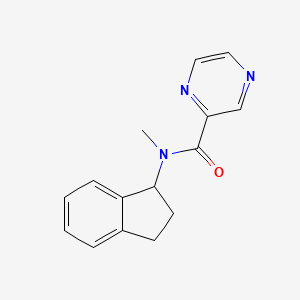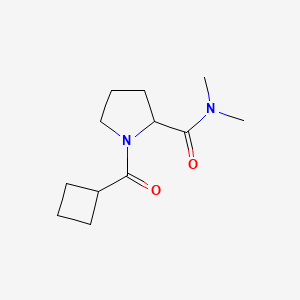
1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CBDM and is a member of the pyrrolidine class of compounds. CBDM has shown promise in several areas of research, including cancer treatment, pain management, and neuroprotection.
Mécanisme D'action
The mechanism of action of CBDM is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. CBDM has been shown to interact with several receptors, including the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects
CBDM has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, analgesic, and neuroprotective properties, CBDM has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBDM in laboratory experiments is its relative ease of synthesis. CBDM can be synthesized in a laboratory setting using relatively simple techniques. Additionally, CBDM has been shown to have a relatively low toxicity profile, which makes it a safer compound to work with in laboratory settings.
One limitation of using CBDM in laboratory experiments is its relatively limited solubility in water. This can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of CBDM is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving CBDM. One area of research that has shown promise is in the development of CBDM-based therapies for the treatment of cancer. CBDM has been shown to have anti-cancer properties, and further research is needed to explore its potential as a therapeutic agent.
Another potential future direction for research involving CBDM is in the development of CBDM-based therapies for the management of pain. CBDM has been shown to have analgesic properties, and further research is needed to explore its potential as a pain management agent.
Finally, further research is needed to better understand the mechanism of action of CBDM. A better understanding of how CBDM interacts with various receptors and signaling pathways in the body could help to inform the development of new therapies based on this compound.
Méthodes De Synthèse
The synthesis of CBDM involves the reaction of cyclobutanecarbonyl chloride with N,N-dimethylpyrrolidine-2-carboxamide in the presence of a base catalyst. This reaction results in the formation of CBDM as a white solid product. The synthesis of CBDM is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
CBDM has been extensively studied for its potential as a therapeutic agent. One area of research that has shown promise is in the treatment of cancer. CBDM has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research that has shown promise is in the management of pain. CBDM has been shown to have analgesic properties, which may be due to its ability to modulate pain signaling pathways in the nervous system.
CBDM has also been studied for its potential as a neuroprotective agent. It has been shown to have antioxidant properties, which may help to protect neurons from damage caused by oxidative stress.
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)12(16)10-7-4-8-14(10)11(15)9-5-3-6-9/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOQHQSMNZXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

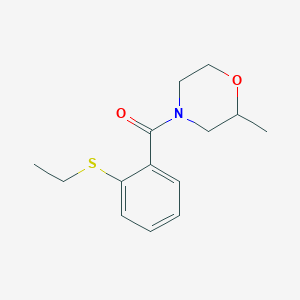
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
